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Introduction

Indium Nitride (InN) is a semiconductor material with significant potential for next-generation
optoelectronic and high-frequency electronic devices, owing to its narrow direct bandgap (=0.7
eV) and high electron mobility.[1][2] However, a persistent challenge in the development of InN-
based technology is the material's inherent and strong unintentional n-type conductivity. As-
grown InN films invariably exhibit high concentrations of free electrons, often in the range of
1017 to 102t cm=3.[2][3][4] This behavior stems from a combination of factors within the bulk
material and, most notably, from a unique surface phenomenon. Understanding and controlling
these sources of unintentional doping is critical for the realization of functional InN devices,
particularly for achieving p-type conductivity.

This guide provides a detailed overview of the electrical properties of unintentionally doped
(UID) InN, focusing on the origins of its conductivity, a summary of its quantitative electrical
characteristics, and the experimental protocols used for its characterization.

Origins of Unintentional n-type Conductivity

The high electron concentration in UID InN is not attributed to a single source but rather a
combination of bulk material properties and a powerful surface effect. These contributing
factors are often intertwined, making analysis complex.
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Bulk-Related Sources

Initial research focused on sources within the bulk of the InN crystal. While their relative
contributions are still debated, the primary candidates are native point defects, unintentional
impurity incorporation, and structural defects.

o Native Point Defects: The nitrogen vacancy (V_N) has long been considered a potential
source of n-type conductivity. Theoretical calculations suggest that V_N is a donor-type
native defect. However, some studies indicate that native point defects alone are unlikely to
be the primary source of the high bulk conductivity.[5]

e Unintentional Impurities: The incorporation of foreign atoms during the growth process is a
significant contributor. Hydrogen and oxygen are common impurities that act as shallow
donors in InN.[3][5] First-principles calculations suggest that monatomic hydrogen, in both
interstitial and substitutional forms, is a plausible cause of the observed n-type conductivity.

[SI61[7]

o Structural Defects: Dislocations, which are line defects in the crystal structure, can also play
a role. It has been proposed that positively charged nitrogen vacancies located along
dislocations contribute significantly to the free electron concentration, particularly explaining
the observed decrease in electron density with increasing film thickness.[3]

Surface Electron Accumulation (SEA)

A dominant factor contributing to the high n-type conductivity in InN is an intrinsic surface
electron accumulation (SEA) layer.[1][8] This is a phenomenon where a dense layer of free
electrons, with sheet densities on the order of 1013 cm~2, forms at the InN surface.[8]

The origin of this accumulation is the unique band structure of InN. The Fermi stabilization
energy (also known as the branch point energy) is located high above the conduction band
minimum (CBM).[4][9] This leads to the formation of donor-type surface states that pin the
surface Fermi level at this high energy, causing a strong downward bending of the energy
bands.[8][9] To maintain charge neutrality, electrons are transferred to the conduction band,
accumulating in a thin layer near the surface.[8][9] This SEA layer is a significant parallel
conduction path that can dominate electrical transport measurements, often masking the true
bulk properties of the material.
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Caption: Logical relationship of sources contributing to UID InN conductivity.

Quantitative Electrical Properties

The electrical properties of UID InN can vary significantly depending on the growth method
(e.g., molecular beam epitaxy, MOCVD), growth conditions, and film thickness. The table below
summarizes typical reported values for electron concentration, mobility, and conductivity. A
common observation is that as the film thickness increases, the threading dislocation density
decreases, which often leads to a lower bulk carrier concentration and higher electron mobility.
[3][10]
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Property

Symbol & Unit

Typical Range for
UID InN

Notes

Electron

Concentration

n (cm=3)

Values are often an
average of the bulk
Low 107 — High and surface
1018[10] (can reach contributions. The
>1019[11]) lowest reported values
are in the 107 cm~3

range.[4]

Electron Mobility

M (cm2/Vs)

Mobility is generally
higher in films with
lower carrier
concentrations and
lower dislocation
densities.[10] The

theoretical maximum

500 — 3500[4][10]

mobility is estimated
to be ~4400 cm?/Vs.
[12]

Conductivity

o (S/cm)

Calculated as 0 =
ney, where e is the
elementary charge.

102 -10% High conductivity is a
direct result of the
high electron

concentration.

Surface Sheet Density

Ns (cm~2)

This is the density of
electrons within the
surface accumulation
~2.5 x 1013[8] layer, a key
contributor to the
overall measured

conductivity.
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Experimental Protocols

The characterization of InN's electrical properties relies on precise measurement techniques.
The Hall effect measurement is the standard and most powerful method for determining carrier
type, concentration, and mobility.

Hall Effect Measurement

The Hall effect describes the development of a transverse voltage (the Hall voltage, V_H)
across a current-carrying conductor when a magnetic field is applied perpendicular to the
direction of the current. This voltage is directly proportional to the current (), the magnetic field
(B), and inversely proportional to the charge carrier density (n) and the sample thickness (t).

Methodology: The van der Pauw Technique

For thin films with arbitrary shapes, the van der Pauw method is a standard protocol for
measuring resistivity and Hall effect.[10][13]

1. Sample Preparation:
e Asquare or cloverleaf-shaped sample is typically used.

e Four small ohmic contacts are made at the periphery of the sample. Indium contacts are
commonly used for n-type InN.[14]

2. Resistivity Measurement:

o Aknown DC current (I_AB) is passed between two adjacent contacts (e.g., A and B).
e The voltage (V_CD) is measured between the other two contacts (C and D).

e The resistance R_AB,CD is calculated as V_CD /1_AB.

e The measurement is repeated by applying current between contacts B and C and measuring
the voltage across D and A to obtain R_BC,DA.

e The sheet resistance (R_s) is then calculated using the van der Pauw equation. For a
symmetric sample, this simplifies, but the general form is: exp(-t * R_AB,CD / R_s) + exp(-Tt
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*R_BC,DA/R s)=1
o The bulk resistivity (p) is calculated as p = R_s * t, where t is the film thickness.
3. Hall Voltage Measurement:
o Acurrent (I_AC) is passed through two opposite contacts (A and C).
o A magnetic field (B) is applied perpendicular to the sample plane.
e The Hall voltage (V_H =V_BD) is measured across the other two contacts (B and D).

e To eliminate errors from contact misalignment and thermoelectric effects, the measurement
is repeated for reversed current and reversed magnetic field polarity.[13][15] The true Hall
voltage is extracted from these multiple measurements.

4. Calculation of Electrical Properties:
o Hall Coefficient (R_H):R_ H=(V_H*t)/(L_AC *B)

e Carrier Concentration (n): For n-type material, n = -1/ (e * R_H), where e is the elementary
charge. The negative sign of R_H confirms the carriers are electrons.

« Hall Mobility (u_H): u_H = [R_H|/p

Caption: Workflow for determining electrical properties via Hall effect.

Conclusion

The electrical properties of unintentionally doped InN are dominated by a high intrinsic n-type
conductivity. This conductivity arises from a complex interplay of bulk sources, including
impurities and crystalline defects, and a pronounced surface electron accumulation layer that is
inherent to the material. Typical electron concentrations are in the 1017 - 1018 cm~3 range, with
mobilities reaching as high as 3500 cm?/Vs.[4][10] The Hall effect measurement, particularly
using the van der Pauw method, remains the definitive technique for characterizing these
properties. A thorough understanding of these phenomena is essential for developing
strategies to control the conductivity and unlock the full potential of InN for advanced electronic
and optoelectronic applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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